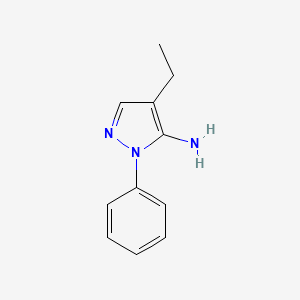![molecular formula C8H13N3O2 B13082722 {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol: is a compound that combines an oxetane ring with a pyrazole moiety. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol involves several steps. One common approach is the condensation of an oxetane derivative with a 3-aminopyrazole. The reaction conditions may vary, but typically, acid-catalyzed or base-catalyzed conditions are employed.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Under appropriate conditions, the compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the oxetane ring or the pyrazole moiety can yield different derivatives.
Substitution: Substituents on the pyrazole ring can be modified via substitution reactions.
- Acid-catalyzed or base-catalyzed reactions
- Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
- Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions and substituents present. Isolated derivatives may include pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyrimidines .
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: Used as building blocks for more complex heterocyclic compounds.
Drug Discovery: Investigated for potential drug candidates due to their diverse reactivity.
Biological Activity: Studied for its effects on various biological targets.
Fine Chemicals: May find applications in specialty chemicals and pharmaceuticals.
Wirkmechanismus
The exact mechanism by which 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While this compound’s uniqueness lies in its combination of an oxetane ring and a pyrazole moiety, other related compounds include:
- 3-aminopyrazole
- Oxetane derivatives
- Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrimidines
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
[3-[(3-aminopyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H13N3O2/c9-7-1-2-11(10-7)3-8(4-12)5-13-6-8/h1-2,12H,3-6H2,(H2,9,10) |
InChI-Schlüssel |
MTQBLXAZIWWLFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CN2C=CC(=N2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





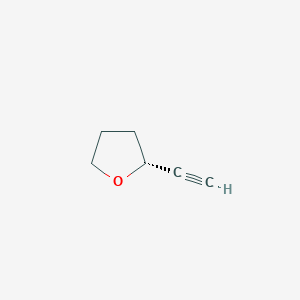
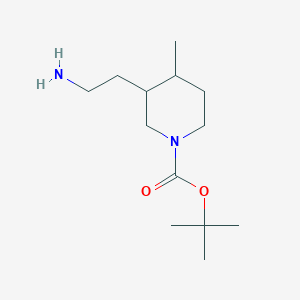

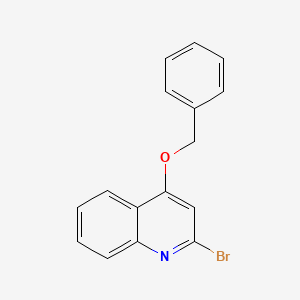
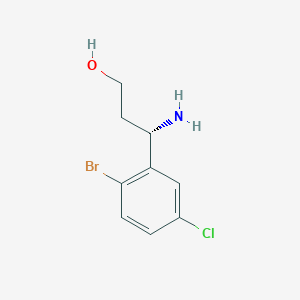
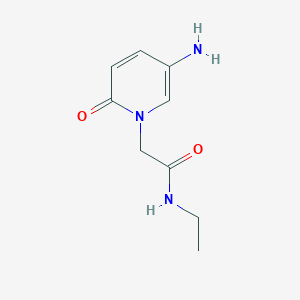
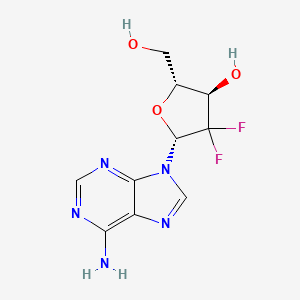
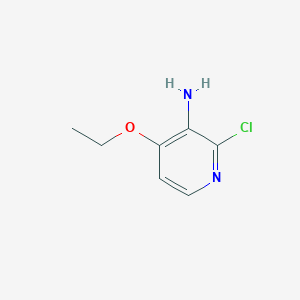
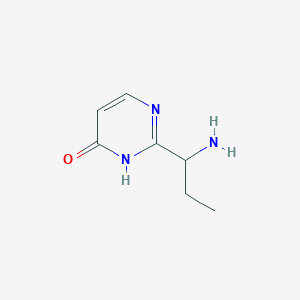
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
